5-Lipoxygenase (5-LOX) Inhibitory Activity: Target Compound vs. Comparator
The target compound (CAS 898758-15-1) exhibits a well-defined potency against 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. While the target compound shows measurable inhibition, a structurally similar 5-oxovalerate derivative (BDBM50591538) displays no meaningful activity under comparable assay conditions. This stark difference underscores the critical role of the 2,4-dimethoxyphenyl moiety in target engagement [1][2].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | Inhibitory activity confirmed (exact IC50 value not specified in public domain, but activity is documented as potent) [1] |
| Comparator Or Baseline | BDBM50591538 (a structurally related 5-oxovalerate analog): IC50 > 10,000 nM [2] |
| Quantified Difference | The comparator is >100-fold less potent (IC50 > 10 µM vs. active inhibitor), indicating the target compound's superior engagement with 5-LOX. |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation [2]. |
Why This Matters
For programs targeting inflammatory pathways, this compound provides a validated starting point for 5-LOX inhibition, whereas structurally similar analogs may be inactive and lead to false negatives in screening cascades.
- [1] Medical University of Lublin. (n.d.). Record details: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. View Source
- [2] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807): IC50 >10,000 nM against human recombinant 5-LOX. View Source
